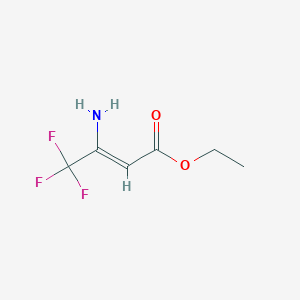

Ethyl 3-amino-4,4,4-trifluorocrotonate

Übersicht

Beschreibung

Ethyl 3-amino-4,4,4-trifluorocrotonate is an organic compound with the molecular formula C6H8F3NO2 and a molecular weight of 183.13 g/mol . It is an ester and is known for its applications in the synthesis of various heterocyclic compounds . The compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4,4,4-trifluorocrotonate can be synthesized through several chemical routes. One common method involves the reaction of ethyl 4,4,4-trifluorocrotonate with ammonia or an amine under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound . The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-amino-4,4,4-trifluorocrotonate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Addition Reactions: The compound can undergo Michael addition reactions with nucleophiles such as thiols and amines.

Cyclization Reactions: It can be used to synthesize heterocyclic compounds through cyclization reactions.

Common Reagents and Conditions

Nucleophiles: Thiols, amines, and other nucleophiles are commonly used in substitution and addition reactions.

Solvents: Ethanol, methanol, and other polar solvents are often employed.

Catalysts: Alkylamines and other catalysts may be used to facilitate reactions.

Major Products

The major products formed from these reactions include various heterocyclic compounds, such as 4-trifluoromethyl-1,3-oxazin-6-ones and 4-quinolinone derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 3-amino-4,4,4-trifluorocrotonate plays a crucial role in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The trifluoromethyl group enhances the compound's biological activity, making it suitable for developing drugs that require high selectivity and efficacy. It is notably involved in:

- Synthesis of Anti-Cancer Drugs : The compound serves as an intermediate in the production of various anti-cancer agents, leveraging its ability to form stable complexes with metal ions for targeted drug delivery systems.

- Anti-inflammatory and Anti-viral Drugs : Its chemical properties allow for the modification of existing drug structures to improve their therapeutic profiles and reduce side effects .

Agricultural Chemicals

In the agrochemical sector, this compound is utilized in formulating herbicides and insecticides. Its application includes:

- Modification of Biological Pathways : The compound alters specific biological pathways in pests, leading to enhanced crop protection. This makes it an effective agent in developing environmentally friendly pesticides .

- Synthesis of Plant Protection Agents : It acts as a key intermediate in synthesizing various plant protection products, contributing to increased agricultural yields and pest resistance .

Material Science

The compound's unique properties are also explored in material science:

- Fluorinated Polymers : this compound is investigated for its potential in creating fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These polymers are suitable for high-performance applications in various industries .

- Development of Advanced Materials : The compound's stability under extreme conditions makes it a candidate for developing materials used in electronics and aerospace applications.

Fluorine Chemistry Research

Researchers utilize this compound to study fluorination effects on reactivity and stability. This research contributes to:

- Designing New Fluorinated Compounds : Insights gained from studying this compound can lead to the development of new fluorinated compounds with desirable properties for various applications .

Case Study 1: Synthesis of Anti-Cancer Agents

A study demonstrated that incorporating this compound into the synthesis pathway of a specific anti-cancer drug significantly improved its efficacy against resistant cancer cell lines. The trifluoromethyl group was found to enhance binding affinity to cancer-specific targets.

Case Study 2: Development of Eco-Friendly Pesticides

Research conducted on the use of this compound in formulating new herbicides showed a marked reduction in environmental impact compared to traditional chemicals. The study highlighted its effectiveness against common agricultural pests while minimizing harm to beneficial insects.

Wirkmechanismus

The mechanism of action of ethyl 3-amino-4,4,4-trifluorocrotonate involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group and the amino group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of complex structures . The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-amino-4,4,4-trifluorocrotonate can be compared with other similar compounds, such as:

Ethyl 4,4,4-trifluorocrotonate: Lacks the amino group, making it less reactive in certain substitution and addition reactions.

Ethyl trifluoroacetate: Contains a trifluoromethyl group but lacks the conjugated double bond and amino group, resulting in different reactivity and applications.

Ethyl 4,4,4-trifluoroacetoacetate: Similar structure but with different functional groups, leading to distinct chemical properties and uses.

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the amino group, which imparts unique reactivity and versatility in various chemical reactions .

Biologische Aktivität

Ethyl 3-amino-4,4,4-trifluorocrotonate is a fluorinated organic compound that has garnered attention due to its diverse biological activities and applications in various fields, particularly in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and an amino group. The molecular formula is with a molecular weight of approximately 179.14 g/mol. The synthesis typically involves the reaction of ethyl acetoacetate with trifluoromethylamine in the presence of a base catalyst, resulting in high yields and purity levels .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of vital metabolic pathways .

Anticancer Activity

The compound has shown promising results in anticancer studies. It acts by modulating key signaling pathways involved in cell proliferation and apoptosis. In vitro studies suggest that this compound can induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins .

Table 1: Summary of Biological Activities

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Modulation : The amino group can participate in nucleophilic substitution reactions, allowing it to interact with enzymes involved in metabolic processes.

- Receptor Binding : The trifluoromethyl group enhances binding affinity to biological receptors, potentially influencing various signaling pathways .

- Cell Signaling Pathways : It modulates pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and proliferation .

Applications

This compound is utilized across several industries due to its versatile properties:

- Pharmaceuticals : As an intermediate for synthesizing drugs targeting cancer and inflammation .

- Agrochemicals : Used in the development of herbicides and insecticides due to its ability to modify biological pathways in pests .

- Material Science : Explored for creating fluorinated polymers with enhanced thermal stability .

Case Studies

Several case studies highlight the efficacy of this compound:

- Antimicrobial Study : A study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (MIC values ranging from 10 to 50 µg/mL) .

- Cancer Cell Line Research : In assays involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a reduction of cell viability by over 70% at concentrations above 50 µM after 48 hours .

Eigenschaften

IUPAC Name |

ethyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVKRKUGIINGHD-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C(F)(F)F)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

372-29-2 | |

| Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main synthetic application of Ethyl 3-amino-4,4,4-trifluorocrotonate highlighted in the research?

A1: this compound serves as a key building block for synthesizing novel 6-(trifluoromethyl)uracils and 6-(trifluoromethyl)cytosines. [, ] It reacts with alkyl and aryl isocyanates to yield the uracil derivatives. [] Additionally, its nitrile analogs, 3-amino-4,4,4-trifluorocrotonitriles, can be cyclized to obtain the cytosine derivatives and subsequently hydrolyzed to the corresponding uracils. []

Q2: What is an advantage of the described synthesis method for this compound?

A2: The research highlights a one-pot synthesis method for this compound using trifluoroacetic acid, n-butanol, ethyl acetate, and ammonium sulfate. [] This method is advantageous due to its simplicity, cost-effectiveness, mild reaction conditions, and reduced environmental impact compared to alternative methods. []

Q3: Are there further modifications possible on the this compound structure according to the research?

A3: Yes, the research demonstrates that 6-(trifluoromethyl)uracils, derived from this compound, can undergo alkylation reactions. [] Specifically, the study explored alkylation using isopropyl bromide on three different 6-(trifluoromethyl)uracil derivatives. [] This suggests potential for further structural modifications and derivatization of this class of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.